4-(2-Fluorosulfonyloxybenzoyl)morpholine
Description
4-(2-Fluorosulfonyloxybenzoyl)morpholine is a sulfonyl-substituted morpholine derivative characterized by a fluorosulfonyloxybenzoyl group at the 2-position of the morpholine ring. This compound belongs to a broader class of sulfonylmorpholines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and synthetic chemistry. The fluorosulfonyloxy group confers unique electronic and steric properties, making it a versatile intermediate in cross-coupling reactions and drug discovery .
Properties
IUPAC Name |
4-(2-fluorosulfonyloxybenzoyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO5S/c12-19(15,16)18-10-4-2-1-3-9(10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELXQFHGIGBSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorosulfonyloxybenzoyl)morpholine typically involves the reaction of morpholine with a benzoyl chloride derivative that contains a fluorosulfonyloxy group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorosulfonyloxybenzoyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl morpholine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-(2-Fluorosulfonyloxybenzoyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Fluorosulfonyloxybenzoyl)morpholine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine ring can also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorosulfonyloxy group in the target compound is strongly electron-withdrawing, enhancing reactivity in nucleophilic substitutions compared to methoxy-substituted analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]morpholine) .
- Steric Effects : Ortho-substituted derivatives (e.g., 4-[(2-Fluorophenyl)sulfonyl]morpholine) exhibit steric hindrance, reducing accessibility in catalytic reactions compared to para-substituted analogs .
Reactivity Comparison :
- Fluorosulfonyloxy derivatives show higher electrophilicity in SN2 reactions compared to methylsulfonyl or methoxy analogs due to the strong electron-withdrawing effect of fluorine .
- Methoxy-substituted compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]morpholine) are more stable under acidic conditions, whereas fluorosulfonyloxy analogs may undergo hydrolysis .
Stability and Handling
- Thermal Stability : Fluorosulfonyloxy derivatives decompose above 150°C, whereas methylsulfonyl analogs (e.g., 4-[2-(Methylsulphonyl)phenyl]morpholine) are stable up to 200°C .
- Storage : Fluorosulfonyloxy compounds require inert atmosphere storage to prevent moisture-induced hydrolysis, unlike methoxy-substituted morpholines, which are less hygroscopic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
